molecular formula C9H19NO3 B3107838 (2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol CAS No. 162465-50-1

(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol

Cat. No. B3107838
CAS RN: 162465-50-1
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-SSDOTTSWSA-N
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Description

(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol, also known as Boc-2-methylalaninol, is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various biologically active molecules. This compound is widely used as a building block for the preparation of peptides, amino acids, and other complex organic molecules. In

Scientific Research Applications

Asymmetric Synthesis

  • Compounds related to "(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol" have been used in asymmetric synthesis, such as the creation of non-natural amino acid derivatives with high stereoselectivity. This is crucial for the development of pharmaceuticals and biologically active molecules (Yang et al., 2015).

Catalysis

  • Research on hydrocarbonylation reactions catalyzed by rhodium complexes, leading to products like 2-methylpropanol, showcases the importance of catalysts in industrial chemical synthesis. These findings are relevant for understanding reaction mechanisms and optimizing industrial processes (Simpson et al., 1993).

Material Science

  • The study of amino-functionalized (meth)acryl polymers using solvent-polarity sensitive protecting groups highlights the development of new materials with specific properties. These materials have applications in coatings, adhesives, and as functional components in various industries (Ritter et al., 2016).

Environmental Chemistry

  • Investigations into the tropospheric degradation of certain hydrocarbons, which relate to atmospheric chemistry and environmental impact studies. Understanding these processes is vital for assessing the environmental fate of organic compounds (Carrasco et al., 2006).

Analytical Chemistry

  • The application of ion trap mass spectrometry for analyzing atmospheric and analytical chemistry of certain carbonyls showcases the importance of advanced analytical techniques in understanding chemical processes and environmental phenomena (Spaulding et al., 2002).

properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Synthesis routes and methods

Procedure details

The tert-butyl N-(2-methylallyl)carbamate (213 mg, 1.24 mmol) was diluted with THF (12 mL) and the mixture was cooled to 0° C. Borane-dimethylsulfide complex (0.9 mL, 1.8 mmol) was added. After 1.5 hours, the reaction was cooled to −40° C. and 1 N NaOH (5 mL) and 30% hydrogen peroxide (5 mL) were carefully added. After 15 minutes, the reaction was warmed slowly until the frozen mixture melted. Ethyl acetate (100 mL) was then added, and the mixture was washed with brine (3×10 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was purified by flash column chromatography (about 20 g silica, 10% EtOAc/CH2Cl2 through 15% EtOAc/CH2Cl2) to give the desired product (209 mg, 1.10 mmol, 89%).
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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